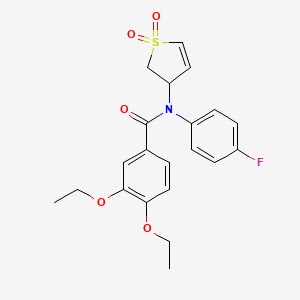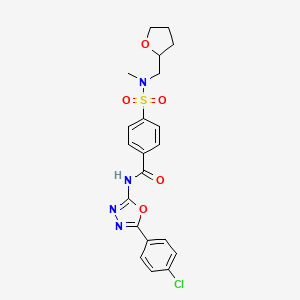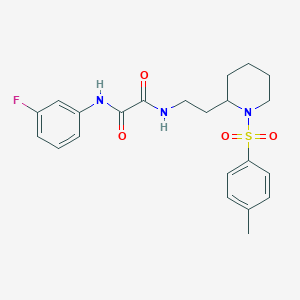
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxy-N-(4-fluorophenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxy-N-(4-fluorophenyl)benzamide is a useful research compound. Its molecular formula is C21H22FNO5S and its molecular weight is 419.47. The purity is usually 95%.
BenchChem offers high-quality N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxy-N-(4-fluorophenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxy-N-(4-fluorophenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research in the synthesis and characterization of related compounds emphasizes the importance of structural modifications to achieve desired properties, such as enhanced antimicrobial activity or improved pharmacokinetic profiles. For example, Limban et al. (2011) demonstrated the synthesis of acylthioureas with significant anti-pathogenic activity, particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, suggesting the potential of structural analogs for antimicrobial applications (Limban et al., 2011).
Antipathogenic Activity
The study by Limban et al. (2011) on new thiourea derivatives provides insights into the antipathogenic potential of compounds with specific structural features. These derivatives exhibited significant activity against bacteria known for their biofilm-forming capabilities, indicating the critical role of specific substituents (e.g., iodine, bromide, fluorine) in enhancing antimicrobial efficacy (Limban et al., 2011).
Imaging Applications
The exploration of fluorothiols for labeling peptides as potential tracers for positron emission tomography (PET) imaging, as detailed by Glaser et al. (2004), suggests avenues for the development of novel imaging agents. The study underscores the chemoselective labeling of peptides, indicating the utility of fluorine-containing compounds in medical imaging and diagnostics (Glaser et al., 2004).
Material Science
In material science, the synthesis of electroactive polyamides incorporating bis(diphenylamino)-fluorene units for electrochromic and electrofluorescent applications highlights the potential of structurally complex amides in developing advanced materials. Sun et al. (2016) demonstrated that these polyamides exhibit excellent solubility, thermal stability, and reversible electrochromic characteristics, offering promising perspectives for applications in smart windows and displays (Sun et al., 2016).
Eigenschaften
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4-diethoxy-N-(4-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO5S/c1-3-27-19-10-5-15(13-20(19)28-4-2)21(24)23(17-8-6-16(22)7-9-17)18-11-12-29(25,26)14-18/h5-13,18H,3-4,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQTYHSMCAFMGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)F)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxy-N-(4-fluorophenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2894330.png)
![{[(4-Methylphenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2894331.png)
![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine;hydrochloride](/img/structure/B2894332.png)
![2-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)-2-nitroethyl]-1H-indole](/img/structure/B2894335.png)
![4-(5-Methyl-2,3,6-triazino[5,4-B]indol-3-YL)morpholine](/img/structure/B2894338.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-[4-(4-methylpiperazino)phenyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2894342.png)


![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2894346.png)
![octahydro-2H-pyrano[3,2-c]pyridine](/img/structure/B2894347.png)


![3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2894352.png)